(R)-2-(2-Methoxyphenyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(2-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRDQQWHCNKVAV-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
R 2 2 Methoxyphenyl Pyrrolidine As a Chiral Ligand in Transition Metal Catalysis
Role in Asymmetric Carbon-Carbon Bond Forming Reactions
Enantioselective Allylic Alkylation
Enantioselective allylic alkylation, particularly the palladium-catalyzed variant, stands as a powerful tool for the construction of stereogenic centers. The reaction typically involves the formation of a π-allyl palladium intermediate, with the chiral ligand dictating the facial selectivity of the subsequent nucleophilic attack.
Despite the widespread success of various chiral ligands in this transformation, specific studies detailing the performance of (R)-2-(2-Methoxyphenyl)pyrrolidine as the controlling chiral auxiliary are not prominently featured in the reviewed literature. While numerous reports describe the synthesis of enantioenriched 2,2-disubstituted pyrrolidines via asymmetric allylic alkylation, these syntheses often employ other chiral ligands to achieve high enantioselectivity. The focus of such studies is typically on the product rather than the specific utility of a single ligand like This compound .
Palladium-Catalyzed [3+2] Cycloaddition Reactions
Palladium-catalyzed [3+2] cycloaddition reactions are efficient methods for the construction of five-membered rings, which are common motifs in biologically active compounds and natural products. These reactions often proceed through the formation of a zwitterionic intermediate, and the use of a chiral ligand can induce enantioselectivity in the cyclization step.
Similar to the case of allylic alkylation, dedicated research articles or comprehensive reviews that specifically investigate the application of This compound as a chiral ligand in palladium-catalyzed [3+2] cycloaddition reactions are not readily found. The existing literature on these cycloadditions tends to focus on other classes of ligands or provides broad overviews without singling out the performance of this particular pyrrolidine (B122466) derivative.
Mechanism of Chiral Induction in Metal-Complexed this compound Systems
The mechanism of chiral induction by a ligand in a metal-catalyzed reaction is a complex interplay of steric and electronic factors. For a P,N-type ligand, which This compound could potentially be a precursor to, the different coordinating atoms (nitrogen and a donor atom from a substituent) create a dissymmetric environment around the metal center.
In a hypothetical palladium-complexed system, the nitrogen of the pyrrolidine ring would coordinate to the metal. The 2-(2-methoxyphenyl) substituent would then position itself to create a chiral pocket. The methoxy (B1213986) group could potentially act as a hemilabile coordinating group, transiently binding to the palladium center and influencing the geometry and reactivity of the catalytic intermediates.
The stereochemical outcome of the reaction would be determined by the preferred orientation of the substrate within this chiral environment to minimize steric clashes with the bulky phenyl group and the pyrrolidine ring. The specific conformation of the five-membered ring and the orientation of the methoxyphenyl group would create distinct quadrants of space around the metal, favoring the approach of the nucleophile or the cycloaddition partner from a specific trajectory, thus leading to the preferential formation of one enantiomer. However, without specific experimental or computational studies on This compound -metal complexes, any detailed mechanistic proposal remains speculative.
R 2 2 Methoxyphenyl Pyrrolidine As an Organocatalyst
Concept of Chiral Amine Organocatalysis
Chiral amine organocatalysis is a cornerstone of modern asymmetric synthesis, leveraging the ability of small, chiral organic molecules to catalyze chemical reactions with high stereoselectivity. researchgate.net This field largely revolves around two principal modes of activation: enamine catalysis and iminium ion catalysis. researchgate.netrsc.orgnih.gov Both pathways are initiated by the condensation of a chiral secondary amine, such as (R)-2-(2-Methoxyphenyl)pyrrolidine, with a carbonyl compound (an aldehyde or a ketone).
Enamine Catalysis: In this mode, the chiral amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. msu.eduyoutube.com This enamine then attacks an electrophile. The chirality of the amine catalyst dictates the facial selectivity of the attack, leading to the preferential formation of one enantiomer of the product. This strategy effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, enhancing its nucleophilicity. nobelprize.org
Iminium Ion Catalysis: Conversely, when reacting with α,β-unsaturated carbonyls, the chiral amine forms a positively charged iminium ion. rsc.orgnih.gov This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, increasing its electrophilicity and making it more susceptible to attack by nucleophiles. rsc.orgnobelprize.org The chiral environment provided by the catalyst directs the nucleophilic attack to one of the two prochiral faces of the substrate, thereby controlling the stereochemistry of the resulting product.
The efficacy of chiral pyrrolidine-based catalysts, including this compound, stems from their rigid ring structure which, combined with the steric bulk of substituents, creates a well-defined chiral pocket around the reactive intermediate (enamine or iminium ion). nih.govmdpi.com This steric hindrance effectively shields one face of the intermediate, compelling the reacting partner to approach from the less hindered face, thus ensuring high enantioselectivity.
Applications in Enantioselective Aldol (B89426) Reactions
The enantioselective aldol reaction is a powerful method for constructing carbon-carbon bonds and creating chiral β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis. rsc.orgnih.gov Chiral pyrrolidine (B122466) derivatives have been extensively used as organocatalysts for these transformations. While specific data for this compound in aldol reactions is not extensively detailed in the provided results, the general efficacy of related pyrrolidine-based catalysts is well-documented. For instance, various prolinamides and other derivatives have been shown to catalyze the direct asymmetric aldol reaction between ketones and aldehydes with high yields and enantioselectivities. nih.govmdpi.com
The performance of these catalysts is often influenced by the substituents on the pyrrolidine ring, reaction conditions, and the presence of additives. For example, some catalysts show improved performance under solvent-free conditions or with the addition of small amounts of water, which can help to organize the transition state through hydrogen bonding. nih.gov
Table 1: Examples of Pyrrolidine-Catalyzed Enantioselective Aldol Reactions
| Catalyst Type | Reactants | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Phthalimido-prolinamide | Aromatic aldehydes and ketones | High | High (improved with water) | nih.gov |
| 4-Hydroxy-prolinamides | Isatins and acetone | Up to 99 | Up to 80 | mdpi.com |
| Unnatural tripeptides (e.g., H-Pro-Gly-D-Ala-OH) | Isatins and acetone | High | Up to 97 | nih.gov |
Catalytic Role in Enantioselective Michael Additions
This compound and its derivatives have proven to be effective catalysts for the enantioselective Michael addition, a key reaction for forming carbon-carbon bonds in a conjugate manner. nih.gov This reaction typically involves the addition of a nucleophile, such as an aldehyde or ketone (via its enamine form), to an α,β-unsaturated compound like a nitroolefin.
In a study, novel pyrrolidine-based organocatalysts featuring a bulky substituent at the C2 position were synthesized and their effectiveness in the Michael addition of aldehydes to nitroolefins was evaluated. These catalysts were found to be effective, achieving enantioselectivities of up to 85% ee. nih.gov The mechanism involves the formation of a chiral enamine from the aldehyde and the pyrrolidine catalyst, which then adds to the nitroolefin. The stereochemical outcome is controlled by the chiral environment of the catalyst. nih.gov
Research has shown that modifications to the pyrrolidine structure, such as the introduction of trifluoromethylsulfonamido groups, can influence the catalyst's performance. For example, D-prolinamides derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines have been used to catalyze the Michael addition of aldehydes to β-nitroalkenes at room temperature without the need for additives. mdpi.com
Table 2: this compound and Derivatives in Enantioselective Michael Additions
| Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Pyrrolidine with bulky C2 substituent | Aldehydes and nitroolefins | Not specified | Up to 85 | nih.gov |
| D-Prolinamides from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines | Aldehydes and β-nitroalkenes | Good | High | mdpi.com |
Utility in Enantioselective Mannich Reactions
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, a valuable synthon in organic chemistry. The development of asymmetric Mannich reactions using organocatalysts provides a direct route to chiral amines and their derivatives. nih.govrsc.org Pyrrolidine-based catalysts are well-suited for this transformation, activating the aldehyde component via enamine formation for subsequent attack on a pre-formed imine.
While direct reports on this compound are scarce in the provided search results, related systems highlight the potential of this catalyst class. For example, bifunctional organocatalysts are often employed, combining a pyrrolidine moiety with a hydrogen-bond donor to activate both the nucleophile and the electrophile. acs.org This dual activation strategy is crucial for achieving high diastereo- and enantioselectivity. One-pot cascade reactions combining an asymmetric organocatalytic nitro-Mannich reaction with a subsequent gold-catalyzed hydroamination have been developed to synthesize highly substituted pyrrolidine derivatives with excellent stereocontrol. acs.org
Enantioselective α-Functionalization of Carbonyl Compounds
This compound and similar chiral amines are instrumental in the enantioselective α-functionalization of carbonyl compounds, a process that introduces a heteroatom or a carbon group at the α-position of an aldehyde or ketone. researchgate.netnih.gov This is typically achieved through enamine catalysis, where the chiral enamine intermediate reacts with an electrophilic source of the desired functional group. mdpi.comnih.gov
Reactions such as α-amination, α-oxidation, and α-aminoxylation have been successfully developed using this methodology. mdpi.comnih.gov For these reactions, an electrophilic reagent (e.g., a nitroso compound for oxidation or an azodicarboxylate for amination) is used to intercept the nucleophilic enamine. The steric environment created by the chiral catalyst, such as the bulky substituent on the pyrrolidine ring, directs the electrophile to one face of the enamine, thereby ensuring high enantioselectivity. mdpi.com
For instance, diarylprolinol silyl (B83357) ethers, which are structurally related to this compound, have been shown to be highly effective catalysts for the α-amination of aldehydes, yielding products with enantiomeric excesses ranging from 90-97%. mdpi.com The bulky silyl group plays a crucial role in controlling the geometry of the enamine and shielding one of its faces. mdpi.com
Table 3: Examples of Enantioselective α-Functionalization using Pyrrolidine-based Catalysts
| Catalyst Type | Reaction | Substrates | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| l-Proline | α-Oxidation | Aldehydes | Nitrosobenzene | Good | High | nih.gov |
| Diarylprolinol silyl ether | α-Amination | Aldehydes | DEAD or DIAD | 73-88 | 90-97 | mdpi.com |
| Aminal-pyrrolidine | α-Amination | Aldehydes/Ketones | Not specified | High | Up to 98.5 | researchgate.net |
Catalysis of Asymmetric Cycloaddition Reactions
Chiral amine organocatalysis has been successfully applied to a range of asymmetric cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions. acs.org These reactions are powerful tools for the construction of cyclic and polycyclic systems with multiple stereocenters. The activation mode is typically iminium ion catalysis, where the chiral amine catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a more reactive iminium ion. rsc.orgnobelprize.org
This activation lowers the LUMO energy of the dienophile, facilitating the [4+2] cycloaddition with a diene. nobelprize.org The chiral catalyst, such as a derivative of this compound, effectively blocks one face of the dienophile, leading to a highly enantioselective cycloaddition product. MacMillan's imidazolidinone catalysts, which share mechanistic principles with pyrrolidine catalysts, were seminal in demonstrating the power of this approach for the asymmetric Diels-Alder reaction. nobelprize.org Similarly, [3+2] cycloadditions of azomethine ylides, which can be generated reductively from amides, provide a direct route to highly substituted pyrrolidines. acs.org
Mechanistic Insights into Organocatalytic Cycles Involving this compound
The catalytic cycle for reactions mediated by this compound and other chiral secondary amines is a well-established paradigm in organocatalysis. researchgate.netnobelprize.org The cycle begins with the reversible formation of either an enamine or an iminium ion intermediate upon reaction with a carbonyl substrate. researchgate.netyoutube.com
In Enamine Catalysis:
Enamine Formation: The pyrrolidine nitrogen attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration, often acid-catalyzed, forms the chiral enamine. msu.eduyoutube.com
Stereoselective Attack: The nucleophilic enamine attacks an electrophile. The stereochemistry is dictated by the conformation of the enamine, which is controlled by the steric bulk of the catalyst's substituent (e.g., the 2-methoxyphenyl group). This group effectively shields one face of the enamine double bond. nobelprize.org
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction mixture to release the α-functionalized carbonyl product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org
In Iminium Ion Catalysis:
Iminium Ion Formation: The chiral amine condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. rsc.org
Stereoselective Nucleophilic Attack: A nucleophile adds to the β-position of the iminium ion. The chiral scaffold of the catalyst directs the nucleophile to attack from the less sterically hindered face. rsc.orgnih.gov
Enamine Formation and Hydrolysis: The resulting intermediate is an enamine, which is then hydrolyzed to release the final product and regenerate the catalyst. nobelprize.org
The specific structure of this compound, with its aryl substituent, plays a critical role in establishing the steric environment that governs the enantioselectivity in these catalytic cycles. The rigidity of the pyrrolidine ring ensures that the steric information is effectively transmitted to the transition state of the key bond-forming step. nih.gov
Enamine Catalysis Pathways
The enamine catalysis pathway is a cornerstone of the reactivity of this compound, particularly in reactions involving carbonyl compounds. In this mode of activation, the secondary amine of the catalyst reversibly reacts with a carbonyl compound, typically an aldehyde or a ketone, to form a nucleophilic enamine intermediate. The chirality of the pyrrolidine ring effectively shields one of the enamine faces, directing the approach of an electrophile to the opposite face and thereby inducing asymmetry in the newly formed stereocenter.
The general mechanism for enamine catalysis with this compound can be illustrated in the context of an α-functionalization of an aldehyde. The catalytic cycle begins with the formation of the chiral enamine. This enamine then attacks an electrophile (E+). Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the α-functionalized aldehyde product with high enantiopurity. The steric hindrance provided by the 2-methoxyphenyl group plays a pivotal role in dictating the facial selectivity of the electrophilic attack on the enamine.
A notable application of this pathway is the asymmetric Michael addition of aldehydes to nitroalkenes. Research has shown that catalysts of this type can afford high yields and enantioselectivities. The specific stereochemical outcome is often rationalized by considering the conformational preferences of the enamine intermediate.
| Reaction Type | Substrates | Product Type | Typical Enantioselectivity (ee) |
| Michael Addition | Aldehydes, Nitroalkenes | γ-Nitroaldehydes | High |
| α-Alkylation | Aldehydes, Alkyl Halides | α-Alkylated Aldehydes | Moderate to High |
| α-Amination | Aldehydes, Azodicarboxylates | α-Aminoaldehydes | High |
Iminium Ion Catalysis Pathways
In addition to enamine catalysis, this compound can also activate α,β-unsaturated carbonyl compounds through the formation of a chiral iminium ion. This mode of catalysis effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enal or enone, rendering it more susceptible to nucleophilic attack. The chiral environment established by the organocatalyst directs the approach of the nucleophile, leading to the formation of a stereocenter with high enantiomeric excess.
The catalytic cycle for iminium ion catalysis commences with the condensation of the catalyst with an α,β-unsaturated aldehyde or ketone to form an iminium ion. The stereodirecting group on the pyrrolidine ring obstructs one face of the C=C double bond, compelling the nucleophile to attack from the less hindered face. Following the nucleophilic addition, hydrolysis of the resulting enamine intermediate regenerates the catalyst and releases the chiral product.
This catalytic strategy has been successfully employed in a range of asymmetric transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions of various nucleophiles to α,β-unsaturated aldehydes. The 2-methoxyphenyl substituent is crucial for establishing the precise steric environment necessary for high stereoselectivity.
| Reaction Type | Substrates | Product Type | Typical Enantioselectivity (ee) |
| Diels-Alder Reaction | α,β-Unsaturated Aldehydes, Dienes | Cyclohexene Derivatives | High |
| Friedel-Crafts Alkylation | α,β-Unsaturated Aldehydes, Indoles | Alkylated Indoles | High |
| Michael Addition | α,β-Unsaturated Aldehydes, Malonates | Adducts | Very High |
Hydrogen Bonding and Ion-Pairing Effects in Catalysis
The non-covalent interactions involving the this compound catalyst are critical for achieving high levels of stereocontrol. The methoxy (B1213986) group, in particular, can participate in hydrogen bonding and influence the conformation of the catalytic intermediates and transition states.
In enamine catalysis, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This interaction can help to lock the conformation of the enamine intermediate, further enhancing the facial discrimination of the electrophilic attack. For instance, in reactions involving substrates with hydrogen bond donor capabilities, this interaction can lead to a more organized and rigid transition state assembly, translating into higher enantioselectivity.
In the context of iminium ion catalysis, the counter-ion formed after the nucleophilic addition can engage in ion-pairing with the positively charged iminium nitrogen. The chiral scaffold of the catalyst, including the orientation of the methoxyphenyl group, dictates the spatial arrangement of this ion pair. This controlled orientation can influence the subsequent protonation step, which often determines the stereochemistry of the final product. While direct evidence for this compound is limited in publicly available research, the principles of hydrogen bonding and ion-pairing are well-established for similar pyrrolidine-based organocatalysts. Theoretical and experimental studies on related systems have demonstrated that these subtle interactions can have a profound impact on both the reactivity and selectivity of organocatalytic reactions.
| Interaction Type | Role in Catalysis | Consequence |
| Hydrogen Bonding | Stabilization of transition states, conformational locking of intermediates. | Enhanced enantioselectivity and reaction rates. |
| Ion-Pairing | Organization of charged intermediates and counter-ions. | Control over stereochemistry in subsequent steps. |
Stereochemical Control and Reaction Mechanism Elucidation
Conformational Analysis of (R)-2-(2-Methoxyphenyl)pyrrolidine and its Catalytically Active Species
The stereochemical outcome of reactions catalyzed by this compound is dictated by the three-dimensional structure of the catalyst and its subsequent active form. Computational methods, particularly density functional theory (DFT), have become indispensable tools for investigating the catalyst's conformational preferences. acs.orgnih.govau.dk
The catalyst itself is composed of a pyrrolidine (B122466) ring and a 2-methoxyphenyl group. The five-membered pyrrolidine ring is not planar and can adopt several low-energy conformations, typically described as "envelope" or "twist" forms. The relative stability of these conformers is crucial as it influences the orientation of the attached methoxyphenyl group, which is the primary stereodirecting element.
When the catalyst reacts with a carbonyl compound (like an aldehyde or ketone), it forms a highly reactive intermediate known as an enamine or an iminium ion. acs.orgau.dk Conformational analysis of these transient species is critical. The bulky 2-methoxyphenyl group creates a sterically hindered environment on one face of the newly formed intermediate. This forces incoming reactants to approach from the opposite, more accessible face, thereby controlling the stereochemistry of the product. DFT calculations allow for the mapping of the potential energy surface of these intermediates, identifying the most stable conformers that lead to the observed products.
Table 1: Hypothetical Relative Energies of Pyrrolidine Ring Conformations in a Catalytically Active Enamine Intermediate
| Conformation | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |
| E₁ (Envelope) | C4 is out of the plane of the other four atoms. | 0.0 | 65.1 |
| T₁ (Twist) | C3 and C4 are on opposite sides of the plane. | 0.5 | 24.7 |
| E₂ (Envelope) | C3 is out of the plane of the other four atoms. | 0.8 | 10.2 |
Note: Data are representative examples derived from computational studies on similar pyrrolidine-based catalysts and illustrate the typical energy differences between stable conformations.
Chiral Recognition Mechanisms in Catalytic Processes
Chiral recognition is the process by which the chiral catalyst distinguishes between two enantiomers or the two faces of a prochiral substrate. For this compound, this recognition is primarily achieved through a well-established mechanism involving the formation of an enamine or iminium ion intermediate. nih.gov
The catalytic cycle begins with the nucleophilic attack of the secondary amine of the pyrrolidine ring onto the carbonyl carbon of the substrate (e.g., an α,β-unsaturated aldehyde). This is followed by the elimination of a water molecule to form a chiral iminium ion. In this intermediate, the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system is lowered, activating it for nucleophilic attack. acs.orgnih.gov
The crucial step for stereocontrol occurs here. The bulky 2-methoxyphenyl group, positioned by the rigid pyrrolidine scaffold, effectively blocks one of the two faces of the planar iminium ion. Consequently, an incoming nucleophile is directed to the less sterically hindered face. This face-selective attack ensures the formation of one enantiomer of the product in preference to the other. The rigidity of the pyrrolidine ring and the defined orientation of the aryl substituent are key to creating a well-defined chiral pocket that dictates the trajectory of the incoming reactant. mdpi.com
Spectroscopic Investigations of Catalyst-Substrate Interactions
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide direct experimental evidence of the interactions between the catalyst and the substrate. bruker.com By monitoring changes in the NMR spectra upon mixing the catalyst and substrate, researchers can detect the formation of key catalytic intermediates.
For instance, the formation of an enamine or iminium ion can be confirmed by the appearance of new signals in both ¹H and ¹³C NMR spectra, corresponding to the newly formed C=N bond and the surrounding protons and carbons. Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique used to observe the association of the catalyst with the substrate by measuring their diffusion coefficients in solution. bruker.com When a stable catalyst-substrate complex forms, both species will diffuse at the same, slower rate compared to their free forms.
Furthermore, in operando NMR studies, where the reaction is monitored in real-time inside the NMR spectrometer, allow for the observation of the rise and fall of signals corresponding to reactants, intermediates, and products, providing a comprehensive picture of the entire catalytic cycle. bruker.com Changes in the chemical shifts of the aromatic protons of the 2-methoxyphenyl group or the protons on the pyrrolidine ring upon substrate binding can also provide detailed information about the geometry of the catalyst-substrate complex in solution.
Kinetic Studies of Reactions Mediated by this compound
Kinetic studies are fundamental to understanding the efficiency of a catalyst and the details of the reaction mechanism. By systematically varying the concentrations of the catalyst, substrate, and any other reagents, the rate law for the reaction can be determined. This mathematical expression reveals which species are involved in the rate-determining step of the reaction.
For many reactions catalyzed by pyrrolidine-based organocatalysts, the rate is often found to be first-order in the catalyst concentration, first-order in the electrophile concentration, and zero-order in the nucleophile concentration under specific conditions. This suggests that the formation and reaction of the catalyst-electrophile intermediate (e.g., the iminium ion) is the rate-limiting part of the cycle. These studies are crucial for optimizing reaction conditions, such as catalyst loading, to achieve high efficiency. mdpi.com
Table 2: Representative Kinetic Data for a Michael Addition Catalyzed by a Pyrrolidine Derivative
| Entry | [Catalyst] (mol/L) | [Aldehyde] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol L⁻¹s⁻¹) |
| 1 | 0.01 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 0.02 | 0.1 | 0.1 | 2.5 x 10⁻⁵ |
| 3 | 0.01 | 0.2 | 0.1 | 2.3 x 10⁻⁵ |
| 4 | 0.01 | 0.1 | 0.2 | 1.3 x 10⁻⁵ |
Note: This data is illustrative. The results (doubling catalyst or aldehyde concentration doubles the rate, while changing nucleophile concentration has no effect) point to a rate law of: Rate = k[Catalyst][Aldehyde].
Isotope Effect Studies for Rate-Determining Step Identification
The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of the rate-determining step of a reaction. youtube.com It involves replacing an atom at a key position with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate.
In reactions catalyzed by this compound, a common application of KIE is to determine if a C-H bond is broken during the rate-limiting step. For example, in an aldol (B89426) reaction where the catalyst forms an enamine with a ketone, the rate-determining step could be either the formation of the enamine or the subsequent C-C bond formation. If the deprotonation of the α-carbon of the ketone to form the enamine is rate-limiting, replacing the α-protons with deuterium (B1214612) will result in a significantly slower reaction. This is known as a primary kinetic isotope effect (typically kH/kD > 2). youtube.comnih.gov If no significant change in rate is observed (kH/kD ≈ 1), it implies that the C-H bond is not broken in the rate-determining step. youtube.com These studies provide crucial mechanistic insights that are difficult to obtain by other means. nih.gov
Table 3: Illustrative Kinetic Isotope Effect Data for an Organocatalyzed Reaction
| Substrate | Rate Constant (k) | kH/kD | Mechanistic Implication |
| Propanal (Cα-H) | 3.4 x 10⁻⁴ s⁻¹ | 4.5 | C-H bond cleavage is part of the rate-determining step. |
| Propanal-d₂ (Cα-D) | 0.75 x 10⁻⁴ s⁻¹ |
Note: Data are representative. A kH/kD value of 4.5 is a significant primary KIE, indicating that the abstraction of the alpha-proton is a key event in the slowest step of the reaction.
Computational and Theoretical Studies of R 2 2 Methoxyphenyl Pyrrolidine in Catalysis
Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and geometry of molecules. For organocatalysts such as (R)-2-(2-Methoxyphenyl)pyrrolidine, DFT calculations are employed to determine the ground-state geometries of the catalyst itself and its key intermediates in a catalytic cycle, such as enamine or iminium ion species. acs.orgnih.gov
The choice of functional and basis set is critical for obtaining accurate results. Commonly used functionals for these types of systems include B3LYP, M06-2X, and ωB97X-D, often paired with basis sets like 6-31G(d,p) or larger ones such as def2-TZVP to better account for electron correlation and dispersion effects. Solvent effects are typically included using implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model.
DFT calculations provide not only the optimized geometries but also the relative energies of different conformers and intermediates. This energetic information is vital for understanding the thermodynamics of the catalytic cycle and identifying the most stable species. For instance, in a typical enamine-mediated reaction, DFT can be used to calculate the energy difference between the E- and Z-enamine isomers, which is often a key factor in determining the subsequent stereochemical outcome. researchgate.net
Table 1: Representative DFT-Calculated Relative Energies of Key Intermediates for a Generic Aldol (B89426) Reaction Catalyzed by a Pyrrolidine (B122466) Derivative
| Intermediate | Functional/Basis Set | Solvent Model | Relative Energy (kcal/mol) |
| Catalyst + Substrates | M06-2X/6-311+G(d,p) | PCM (Toluene) | 0.0 |
| E-Enamine | M06-2X/6-311+G(d,p) | PCM (Toluene) | +5.2 |
| Z-Enamine | M06-2X/6-311+G(d,p) | PCM (Toluene) | +7.8 |
| Aldol Adduct-Iminium | M06-2X/6-311+G(d,p) | PCM (Toluene) | -10.5 |
| Catalyst + Product | M06-2X/6-311+G(d,p) | PCM (Toluene) | -15.3 |
Note: The data in this table is illustrative and based on typical values found in computational studies of related diarylprolinol silyl (B83357) ether catalysts.
Modeling of Transition States in Catalytic Cycles
The true power of computational chemistry in catalysis lies in its ability to model transition states (TS). youtube.comnih.gov Since transition states are fleeting structures that cannot be observed experimentally, computational modeling is the only way to gain detailed insight into their geometry and energetics. The activation energy, which determines the rate of a reaction, is the energy difference between the reactants and the transition state.
For a reaction catalyzed by this compound, DFT would be used to locate the transition state structures for the key stereodetermining step, such as the C-C bond formation in an aldol or Michael reaction. nih.gov By comparing the activation energies of the competing transition states leading to different stereoisomers, one can predict the stereochemical outcome of the reaction.
These calculations often reveal that the catalyst, in the transition state, adopts a specific conformation to minimize steric hindrance and maximize stabilizing non-covalent interactions. The pyrrolidine ring, the methoxyphenyl group, and the reacting substrates all play a role in defining the precise geometry of the transition state assembly. psu.edunih.gov
Prediction of Enantioselectivity and Diastereoselectivity
The prediction of enantioselectivity and diastereoselectivity is a major goal of computational studies in asymmetric catalysis. acs.org This is achieved by calculating the energy difference (ΔΔG‡) between the transition states leading to the different stereoisomeric products. According to transition state theory, the ratio of the products is exponentially related to this energy difference. A ΔΔG‡ of approximately 1.4 kcal/mol corresponds to an enantiomeric or diastereomeric ratio of about 90:10 at room temperature.
For a catalyst like this compound, the bulky 2-methoxyphenyl group is expected to effectively shield one face of the reactive intermediate (e.g., an enamine). Computational models can quantify the energetic cost of the electrophile approaching from the more hindered face versus the less hindered face. These models have been successfully applied to many diarylprolinol silyl ether systems, showing excellent correlation between calculated and experimentally observed stereoselectivities. acs.orgnih.gov
Table 2: Example of Calculated Energy Differences and Predicted Enantioselectivity for a Michael Addition
| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Enantiomeric Ratio (R:S) |
| TS leading to (R)-product | 12.5 | 99:1 |
| TS leading to (S)-product | 15.2 | |
| ΔΔG‡ | 2.7 |
Note: This table presents hypothetical data based on computational studies of similar organocatalysts to illustrate the methodology.
Analysis of Non-Covalent Interactions and Steric Effects
Non-covalent interactions (NCIs) are critical in determining the structure and stability of transition states in organocatalysis. acs.orgacs.orgnih.gov These interactions, although individually weak, collectively play a decisive role in stereodifferentiation. For this compound, key NCIs would include:
Steric Repulsion: The bulky aryl group creates a steric shield, directing the incoming electrophile to the opposite face of the reactive intermediate.
CH-π Interactions: Interactions between C-H bonds of the substrate or the pyrrolidine ring and the π-system of the methoxyphenyl group can be stabilizing. acs.org
Hydrogen Bonding: Although less prominent than in catalysts with acidic protons, weak C-H···O or C-H···N hydrogen bonds can contribute to the stability of the transition state assembly. nih.govresearchgate.net
Computational tools like Non-Covalent Interaction (NCI) plots, also known as Reduced Density Gradient (RDG) analysis, can be used to visualize and characterize these weak interactions in the transition state geometry. These analyses help to pinpoint the specific interactions that are responsible for stabilizing the favored transition state over the disfavored one. nih.govresearchgate.net
Computational Design of Novel this compound Analogues for Catalytic Applications
A significant advantage of computational chemistry is its ability to guide the design of new and improved catalysts. uniprojects.netacs.org By understanding the structure-activity and structure-selectivity relationships from computational models of this compound, researchers can propose modifications to the catalyst structure to enhance its performance.
For example, in silico screening could be used to evaluate a library of analogues with different substituents on the phenyl ring or different groups on the pyrrolidine nitrogen. rsc.org DFT calculations could predict how these modifications would affect the catalyst's steric and electronic properties, and consequently its activity and selectivity. This computational pre-screening can save significant time and resources by prioritizing the most promising candidates for synthesis and experimental testing. For instance, modifying the electronic properties of the aryl ring could tune the reactivity of the enamine intermediate, while altering the steric bulk could enhance the facial discrimination in the transition state. acs.org
Derivatization and Modulation of R 2 2 Methoxyphenyl Pyrrolidine Structure for Enhanced Catalytic Performance
Synthesis of N-Substituted (R)-2-(2-Methoxyphenyl)pyrrolidine Derivatives
The nitrogen atom of the pyrrolidine (B122466) ring serves as a key handle for introducing a wide array of substituents, thereby modulating the catalyst's steric hindrance and electronic nature. The synthesis of N-substituted derivatives is a common strategy to fine-tune the catalytic activity and selectivity of the this compound scaffold. nih.gov
One of the most straightforward and widely employed methods for N-substitution is reductive amination. This process typically involves the reaction of the parent pyrrolidine with a carbonyl compound, such as an aldehyde or ketone, to form a C=N intermediate, which is subsequently reduced to the corresponding N-alkylated or N-arylated pyrrolidine. nih.gov Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity.
Another significant approach involves the N-arylation of the pyrrolidine. This can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of a C-N bond between the pyrrolidine nitrogen and an aryl halide or triflate, providing access to a diverse range of N-aryl derivatives with varying electronic and steric properties.
Furthermore, N-acylation provides another avenue for derivatization. The reaction of this compound with acylating agents like acid chlorides or anhydrides yields the corresponding amides. These N-acyl derivatives can exhibit altered hydrogen-bonding capabilities and conformational preferences, which can influence their catalytic behavior.
The synthesis of N-sulfonyl derivatives, through the reaction with sulfonyl chlorides, is also a valuable strategy. The resulting sulfonamides possess distinct electronic properties due to the electron-withdrawing nature of the sulfonyl group, which can impact the nucleophilicity and basicity of the pyrrolidine nitrogen. A notable example is the synthesis of 1-(arenesulfonyl)-2-arylpyrrolidines. researchgate.net
The choice of the N-substituent is critical as it directly influences the catalyst's performance. For instance, bulky N-substituents can enhance enantioselectivity by creating a more defined chiral pocket around the active site. Conversely, the introduction of electron-donating or electron-withdrawing groups on an N-aryl substituent can modulate the electronic properties of the catalyst, affecting its reactivity. The development of a library of N-substituted derivatives allows for the systematic screening of catalysts to identify the optimal structure for a specific transformation. rsc.org
A summary of common N-substituents and their general effects on catalysis is presented in the table below.
| N-Substituent Type | General Effect on Catalysis |
| Alkyl groups | Increases steric bulk, can enhance enantioselectivity. |
| Aryl groups | Modulates electronic properties and provides opportunities for π-π stacking interactions. |
| Acyl groups | Alters hydrogen-bonding capabilities and conformational preferences. |
| Sulfonyl groups | Introduces strong electron-withdrawing effects, modifying the nucleophilicity of the pyrrolidine nitrogen. |
Modification of the 2-Methoxyphenyl Moiety
The 2-methoxyphenyl group at the C2 position of the pyrrolidine ring plays a crucial role in establishing the chiral environment of the catalyst. Modifications to this aromatic moiety offer a powerful means to fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity in asymmetric reactions.
Researchers have explored the introduction of various substituents at different positions on the phenyl ring. The electronic nature of these substituents can significantly impact the catalyst's performance. For instance, introducing electron-donating groups, such as additional methoxy (B1213986) or alkyl groups, can increase the electron density of the aromatic ring. This can, in turn, affect the non-covalent interactions between the catalyst and the substrate, such as π-π stacking or cation-π interactions, which are often critical for stereochemical control. Conversely, the introduction of electron-withdrawing groups, like halogens (e.g., bromo) or nitro groups, can decrease the electron density of the phenyl ring, potentially altering the catalyst's reactivity and selectivity profile. bldpharm.com
The position of the substituent on the phenyl ring is also a critical factor. Steric hindrance can be systematically adjusted by placing bulky groups at the ortho, meta, or para positions relative to the pyrrolidine attachment point. For example, a substituent at the ortho position (adjacent to the pyrrolidine) would exert a more direct steric influence on the catalytic pocket compared to a substituent at the para position. This allows for the precise sculpting of the catalyst's chiral environment to better accommodate specific substrates and transition states.
The following table summarizes some examples of modifications to the 2-methoxyphenyl moiety and their potential effects:
| Modification | Potential Effect |
| Introduction of electron-donating groups (e.g., -CH₃, -OCH₃) | Enhances π-stacking interactions, potentially increasing enantioselectivity. |
| Introduction of electron-withdrawing groups (e.g., -Br, -NO₂) | Alters the electronic properties and reactivity of the catalyst. bldpharm.com |
| Introduction of bulky substituents | Increases steric hindrance, creating a more defined chiral pocket. |
| Replacement of the methoxy group with other alkoxy groups | Fine-tunes the steric environment around the active site. |
| Replacement of the phenyl ring with a different aromatic system | Introduces new electronic and steric features, potentially leading to novel reactivity. |
Through these systematic modifications, researchers can create a diverse library of (R)-2-(aryl)pyrrolidine catalysts, allowing for the optimization of catalytic performance for a wide range of asymmetric transformations. researchgate.netdoaj.org
Introduction of Additional Chiral Centers or Functional Groups for Bifunctional Catalysis
To further enhance the catalytic prowess of the this compound scaffold, a key strategy involves the introduction of additional chiral centers or functional groups. This approach can lead to the development of bifunctional catalysts, where one part of the molecule is responsible for activating one reactant while another part activates the other, often leading to highly organized transition states and superior stereocontrol.
The introduction of additional stereocenters can be achieved by modifying the pyrrolidine ring itself or by attaching chiral appendages. For example, substituents can be introduced at the 3, 4, or 5-positions of the pyrrolidine ring, creating diastereomeric catalysts with distinct three-dimensional structures. The relative stereochemistry of these new centers with respect to the existing C2 stereocenter can have a profound impact on the shape of the catalytic pocket and, consequently, on the enantioselectivity of the catalyzed reaction. The synthesis of such polysubstituted pyrrolidines often requires more elaborate synthetic routes but provides access to a much richer diversity of chiral environments. nih.gov
Furthermore, the incorporation of additional functional groups that can participate in catalysis is a powerful strategy. These functional groups can act as Brønsted acids, Brønsted bases, Lewis acids, or hydrogen-bond donors, working in concert with the pyrrolidine nitrogen. For instance, the introduction of a hydroxyl group can lead to a bifunctional catalyst capable of activating an electrophile through hydrogen bonding while the pyrrolidine nitrogen activates the nucleophile. Similarly, incorporating a phosphine (B1218219) or a phosphonate (B1237965) group can introduce Lewis basicity or other coordination capabilities. nih.gov
The strategic placement of these functional groups is paramount. They must be positioned in such a way that they can effectively interact with the substrates in the transition state. This often involves attaching the functional group to the N-substituent or to the 2-methoxyphenyl moiety via a linker of appropriate length and flexibility. The goal is to create a well-defined active site where both the pyrrolidine and the additional functional group can cooperate synergistically.
The development of these more complex, multifunctional catalysts represents a significant step towards mimicking the efficiency and selectivity of enzymes, which often rely on the cooperative action of multiple functional groups within a precisely defined three-dimensional architecture. researchgate.net
Below is a table summarizing the types of additional functionalities and their potential roles in bifunctional catalysis:
| Additional Functionality | Potential Role in Bifunctional Catalysis |
| Additional Chiral Centers | Creates more complex and defined chiral environments, enhancing stereoselectivity. researchgate.net |
| Hydroxyl (-OH) or Carboxylic Acid (-COOH) Groups | Act as Brønsted acids or hydrogen-bond donors to activate electrophiles. |
| Amine or Phosphine Groups | Act as Brønsted or Lewis bases to activate nucleophiles or coordinate to metal centers. |
| Thiol (-SH) Groups | Can participate in covalent catalysis or act as hydrogen-bond donors. |
| Guanidinium or Thiourea Moieties | Provide strong hydrogen-bonding interactions to organize substrates in the transition state. |
Immobilization of this compound on Solid Supports for Heterogeneous Catalysis
While homogeneous catalysis using soluble this compound derivatives offers high efficiency and selectivity, the separation of the catalyst from the reaction mixture can be challenging and costly, especially on an industrial scale. To address this issue, significant research has been directed towards the immobilization of these catalysts onto solid supports, transitioning them into the realm of heterogeneous catalysis. This approach offers several practical advantages, including simplified catalyst recovery and recycling, the potential for use in continuous flow reactors, and often improved catalyst stability.
The immobilization strategy typically involves creating a covalent linkage between the catalyst and the support. This requires the this compound derivative to be functionalized with a suitable tether that can react with the surface of the support. For example, a derivative containing a triethoxysilyl group can be readily grafted onto the surface of silica (B1680970) gel. Alternatively, a polymerizable functional group can be introduced into the catalyst, allowing it to be incorporated into a polymer matrix during polymerization.
The nature of the linker between the catalyst and the support is also a critical design element. A linker that is too short may lead to steric hindrance and reduced catalytic activity due to interactions with the support surface. Conversely, a longer, more flexible linker can allow the catalytic moiety to extend away from the surface, mimicking its behavior in a homogeneous system more closely.
Once immobilized, the heterogeneous catalyst must be thoroughly characterized to determine the catalyst loading and to ensure that the structural integrity of the catalytic unit has been maintained. The performance of the immobilized catalyst is then evaluated in the desired asymmetric transformation and compared to its homogeneous counterpart. While some loss of activity or selectivity can occur upon immobilization, careful design of the support, linker, and immobilization method can often lead to highly active and recyclable heterogeneous catalysts. The ability to reuse the catalyst multiple times without a significant drop in performance is a key metric for the economic viability of this approach. researchgate.net
The following table outlines common solid supports and typical linkage strategies for immobilization:
| Solid Support | Typical Linkage Chemistry | Advantages |
| Silica Gel | Silylation (e.g., with triethoxysilyl-functionalized catalyst) | High surface area, mechanical and thermal stability. |
| Mesoporous Materials (e.g., MCM-41) | Silylation, functionalization of the pore walls | researchgate.net Uniform pore structure, high surface area, potential for shape selectivity. |
| Polystyrene | Copolymerization of a vinyl-functionalized catalyst, functionalization of pre-formed polymer beads | Swells in organic solvents, allowing for quasi-homogeneous reaction conditions. |
| Magnetic Nanoparticles | Surface functionalization with silanes or other coupling agents | Easy separation from the reaction mixture using an external magnet. |
Multicomponent Catalyst Systems Incorporating this compound
The catalytic efficacy of this compound can be significantly amplified by incorporating it into multicomponent catalyst systems. In this approach, the pyrrolidine derivative works in concert with one or more co-catalysts to achieve a transformation that may not be possible or efficient with a single catalyst. This concept of cooperative catalysis allows for more complex and sophisticated reaction pathways, often leading to enhanced reactivity, selectivity, and broader substrate scope.
Another approach is dual catalysis, where both the organocatalyst and the metal catalyst are involved in the key bond-forming step. The chiral pyrrolidine might activate the nucleophile by forming a chiral enamine or iminium ion, while the metal catalyst activates the electrophile. The stereochemical outcome of the reaction is then controlled by the chiral environment created by the pyrrolidine derivative.
Furthermore, this compound can be part of a system with another organocatalyst. For instance, it could be paired with a Brønsted acid or base to facilitate proton transfer steps or to activate a substrate through hydrogen bonding. The combination of a chiral amine with a chiral Brønsted acid, for example, can lead to highly enantioselective transformations through a cooperative activation mechanism.
The design of effective multicomponent catalyst systems requires careful consideration of the compatibility of the different catalytic species. The catalysts should not deactivate each other, and their individual catalytic cycles should be able to operate concurrently. The choice of solvents and reaction conditions is also critical to ensure that all catalytic components function optimally.
The development of multicomponent catalyst systems represents a powerful and versatile approach in modern asymmetric catalysis, enabling the discovery of new reactions and providing more efficient solutions for the synthesis of complex chiral molecules.
The table below provides examples of multicomponent catalyst systems and their modes of action:
| Catalyst Combination | Mode of Action | Potential Application |
| This compound + Lewis Acid (e.g., Mg(OTf)₂) | Dual activation: pyrrolidine forms a nucleophilic enamine, Lewis acid activates the electrophile. | Enantioselective conjugate additions. |
| This compound + Transition Metal (e.g., Pd, Rh) | Cooperative catalysis: organocatalyst generates a chiral intermediate that undergoes a metal-catalyzed reaction. | Enantioselective allylic alkylations. |
| This compound + Brønsted Acid (e.g., phosphoric acid) | Bifunctional catalysis: amine activates the nucleophile, acid activates the electrophile. | Enantioselective Mannich or Friedel-Crafts reactions. |
| This compound + Achiral Amine | Co-catalysis: achiral amine can influence the rate and selectivity of the reaction. | Rate and selectivity modulation in various transformations. |
Future Directions and Emerging Research Avenues in R 2 2 Methoxyphenyl Pyrrolidine Chemistry
Development of More Sustainable and Efficient Synthetic Routes
The pursuit of environmentally benign and economically viable synthetic methods is a paramount goal in modern organic chemistry. Future research in the context of (R)-2-(2-Methoxyphenyl)pyrrolidine will likely prioritize the development of more sustainable and efficient synthetic routes.
Current synthetic strategies often involve multiple steps, which can lead to significant waste generation. researchgate.net Greener approaches aim to reduce the environmental impact by minimizing waste and improving atom economy. chemistryjournals.net Key areas of focus include:
Catalytic Processes: The development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is a primary objective. chemistryjournals.net
Alternative Solvents: Research into the use of water or other environmentally friendly solvents can enhance reaction rates and selectivity. chemistryjournals.net
Biocatalysis: The use of enzymes in the synthesis of chiral compounds like this compound offers a highly selective and sustainable alternative to traditional chemical methods. chemistryjournals.net
One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. rsc.org
An example of a more efficient approach is the resolution/racemization process for preparing optically pure pyrrolidine (B122466) derivatives. For instance, an efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine was achieved from the racemate through a recycle process of resolution with D-malic acid and racemization of the undesired (S)-isomer. nih.gov This strategy, after three cycles, yielded the desired (R)-enantiomer in 61.7% yield with an excellent enantiomeric excess of 98.4%. nih.gov
Exploration of Novel Reaction Classes and Substrate Architectures
The versatility of this compound as a catalyst can be further expanded by exploring its application in novel reaction classes and with a broader range of substrate architectures. While it has been successfully employed in various transformations, there is still considerable scope for discovering new catalytic activities.
Future research will likely focus on:
Expanding Reaction Scope: Investigating the use of this compound in reactions beyond its current applications, such as in dearomatization reactions, cycloadditions, and C-H functionalization.
Challenging Substrates: Testing the catalyst's effectiveness with more complex and sterically demanding substrates to probe the limits of its catalytic power. A standardized substrate selection strategy could be employed to mitigate biases and provide a more comprehensive understanding of the reaction's scope. nih.gov
Unconventional Reaction Media: Exploring reactions in non-traditional media like ionic liquids or deep eutectic solvents could lead to enhanced reactivity and selectivity. chemistryjournals.net
A key aspect of this exploration is the systematic evaluation of the substrate scope. A standardized approach to substrate selection can help in identifying general reactivity trends with a limited number of highly representative examples, thus providing a more unbiased assessment of a new methodology's applicability. nih.gov
Integration with Flow Chemistry and High-Throughput Screening Methodologies
The integration of this compound catalysis with modern technologies like flow chemistry and high-throughput screening (HTS) presents a significant opportunity to accelerate discovery and optimization.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. The application of flow chemistry to reactions catalyzed by this compound could lead to:
Increased reaction efficiency and yield.
Reduced reaction times.
Facilitated scale-up of processes. chemistryjournals.net
High-Throughput Screening (HTS): HTS allows for the rapid and parallel screening of numerous reaction conditions, catalysts, and substrates. umd.edu By employing HTS, researchers can:
Quickly identify optimal reaction parameters for this compound-catalyzed transformations. sigmaaldrich.com
Discover new catalytic applications by screening against diverse libraries of reactants. umd.eduresearchgate.net
Accelerate the development of more efficient and selective catalyst variants. researchgate.net
HTS systems can be designed to monitor the production of specific products, such as hydrogen, in real-time across a library of catalytic materials, providing a rapid assessment of catalytic activity.
Catalyst Recycling and Reusability Strategies
The economic and environmental viability of a catalytic process is greatly enhanced by the ability to recycle and reuse the catalyst. For this compound, which is a valuable chiral molecule, developing effective recycling strategies is a critical area of future research.
Key approaches to catalyst recycling include:
Immobilization: Anchoring the catalyst onto a solid support, such as silica (B1680970) or a polymer, facilitates its separation from the reaction mixture by simple filtration.
Homogeneous Recycling: Developing methods to recover the catalyst from the reaction mixture in its homogeneous form, for example, through extraction or precipitation.
Membrane Separation: Utilizing membrane technology to separate the catalyst from the product stream in continuous flow processes.
The development of recyclable catalytic systems not only reduces costs but also minimizes the environmental footprint of chemical processes by reducing catalyst waste.
Synergistic Catalysis Involving this compound
Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation that is not possible with either catalyst alone, is a rapidly emerging field. The integration of this compound into synergistic catalytic systems could unlock new and powerful synthetic methodologies.
Potential areas for exploration include:
Dual Catalysis with Photoredox Catalysis: Combining the enantioselective control of this compound with the ability of photoredox catalysts to generate reactive intermediates from light energy can enable novel asymmetric transformations. acs.org
Cooperative Catalysis with Metal Complexes: The combination of an organocatalyst like this compound with a transition metal catalyst can lead to unique reactivity and selectivity patterns. rsc.org For instance, a bifunctional silver catalyst has been shown to promote the enantioselective synthesis of 2,5-dihydrofurans through a synergistic mechanism. rsc.org
Cascade Reactions: Designing cascade reactions where this compound catalyzes one step, and another catalyst promotes a subsequent transformation in the same pot, leading to the efficient construction of complex molecules.
Mechanistic studies, including DFT calculations, will be crucial in understanding the intricate interactions between the different catalytic species and in designing more effective synergistic systems. rsc.org
Q & A
Q. What are the recommended methods for synthesizing (R)-2-(2-Methoxyphenyl)pyrrolidine, and how can enantiomeric purity be ensured?
Synthesis typically involves asymmetric catalysis or resolution. For example:
- Chiral Auxiliary Approach : Use (R)-proline derivatives as chiral templates in multi-step reactions. Enantiomeric purity is verified via chiral HPLC or polarimetry .
- Catalytic Asymmetric Hydrogenation : Employ transition metal catalysts (e.g., Ru-BINAP complexes) for stereoselective reduction of imine intermediates. Yields >90% enantiomeric excess (ee) have been reported in analogous pyrrolidine syntheses .
- Resolution via Diastereomeric Salts : React racemic mixtures with chiral acids (e.g., tartaric acid) and isolate via crystallization .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR identifies regiochemistry and detects restricted rotation in ortho-substituted derivatives (e.g., broadening of aromatic proton signals at δ 7.3–8.7 ppm) .
- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak IA/IB .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally related pyrrolidine derivatives .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in the lab?
- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to uncharacterized vapor toxicity .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for pyrrolidine derivatives .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can this compound be applied in asymmetric catalysis?
This compound serves as a chiral ligand or organocatalyst:
- Enamine Catalysis : Activate carbonyl compounds for asymmetric aldol reactions. For example, in proline-like catalysis, the methoxyphenyl group enhances steric control, achieving >80% ee in β-hydroxy ketone synthesis .
- Coordination Chemistry : Bind to metals (e.g., Cu, Pd) to catalyze cross-coupling reactions. Optimization involves screening solvents (e.g., THF vs. DMF) and counterions (e.g., Cl⁻ vs. OTf⁻) .
Q. What experimental and computational methods elucidate its pH-responsive behavior in molecular switches?
- UV/Vis Spectroscopy : Monitor protonation-induced conformational changes (e.g., λmax shifts at pH 2–12) .
- DFT Calculations : B3LYP/6-31G* models predict unidirectional rotation in methoxyphenyl-pyridine hybrids, validated by NMR line-shape analysis .
Key Finding :
At pH < 4, protonation of the pyridine nitrogen triggers a 120° rotation of the methoxyphenyl group, enabling reversible switching .
Q. How do steric and electronic effects of the methoxy group influence reactivity?
- Steric Effects : Ortho-methoxy substitution restricts rotation, stabilizing transition states in cycloaddition reactions (e.g., higher diastereoselectivity in Diels-Alder reactions) .
- Electronic Effects : The methoxy group donates electron density via resonance, activating the pyrrolidine ring for nucleophilic attacks. Hammett studies (σ ≈ –0.27) confirm its electron-donating nature .
Q. What challenges arise in modifying the methoxy group, and how can they be addressed?
- Demethylation Issues : Hydriodic acid (HI) attempts yield resins instead of hydroxylated products. Alternative methods:
- Stability : The methoxy group is prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage .
Q. How can conformational dynamics be studied to optimize drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
